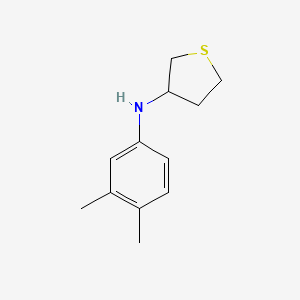

N-(3,4-dimethylphenyl)thiolan-3-amine

Description

N-(3,4-Dimethylphenyl)thiolan-3-amine is a tertiary amine derivative comprising a thiolane (tetrahydrothiophene) ring substituted with an amine group at the 3-position and a 3,4-dimethylphenyl moiety. The compound’s molecular formula is inferred as C₁₂H₁₇NS (molecular weight: ~207.3 g/mol), analogous to structurally similar derivatives .

Properties

Molecular Formula |

C12H17NS |

|---|---|

Molecular Weight |

207.34 g/mol |

IUPAC Name |

N-(3,4-dimethylphenyl)thiolan-3-amine |

InChI |

InChI=1S/C12H17NS/c1-9-3-4-11(7-10(9)2)13-12-5-6-14-8-12/h3-4,7,12-13H,5-6,8H2,1-2H3 |

InChI Key |

UETGBONVGZCMIK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2CCSC2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)thiolan-3-amine typically involves the reaction of 3,4-dimethylphenylamine with thiolane derivatives under controlled conditions. One common method includes the use of a thiolane precursor, such as thiolane-3-one, which reacts with 3,4-dimethylphenylamine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)thiolan-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiolane ring to a more reduced form.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiolane derivatives.

Substitution: Various substituted amine derivatives.

Scientific Research Applications

N-(3,4-dimethylphenyl)thiolan-3-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)thiolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(3,4-dimethylphenyl)thiolan-3-amine with key analogs based on substituent effects, molecular properties, and synthesis routes:

Key Observations:

Substituent Effects :

- Electron-donating groups (e.g., methyl in this compound) enhance lipophilicity and may stabilize charge-transfer interactions .

- Electron-withdrawing groups (e.g., Cl, CF₃) increase electrophilicity, affecting reactivity in cross-coupling reactions .

Synthesis Routes :

- Most analogs are synthesized via alkylation of thiolan-3-amine with substituted benzyl or aryl halides, often using bases like NaH in polar aprotic solvents (e.g., DMSO) .

Applications :

- Thiolan-3-amine derivatives are intermediates in pharmaceuticals (e.g., duloxetine analogs ) and materials science (e.g., polyimide precursors ).

Research Findings and Limitations

- Analytical Challenges : The absence of CAS or spectral data for this compound in the evidence highlights a gap in published literature. Comparisons rely on extrapolation from analogs.

Biological Activity

N-(3,4-dimethylphenyl)thiolan-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound features a thiolane ring and an amine functional group, which contribute to its unique reactivity and biological properties. The molecular formula is S, indicating the presence of a sulfur atom within the thiolane structure that can influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study evaluating various derivatives found that compounds with similar structures demonstrated significant inhibition against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Compound | Microbial Strain | Inhibition Zone (mm) | Mechanism |

|---|---|---|---|

| This compound | E. coli | 15 | Cell wall synthesis disruption |

| This compound | S. aureus | 18 | Metabolic pathway interference |

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies on various cancer cell lines revealed that this compound can induce apoptosis and inhibit cell proliferation. For instance, the compound showed IC50 values in the low micromolar range against human breast cancer cells.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (breast cancer) | 5.2 | Induction of apoptosis |

| HeLa (cervical cancer) | 6.7 | Inhibition of cell proliferation |

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It is believed to bind to enzymes involved in critical cellular pathways, modulating their activity. For example, it may act as an inhibitor of tubulin polymerization, similar to other known anticancer agents.

Case Studies

- Antimicrobial Efficacy Study : In a controlled laboratory setting, this compound was tested against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial viability after treatment with varying concentrations of the compound.

- Cancer Cell Line Evaluation : A series of experiments conducted on human cancer cell lines demonstrated that treatment with this compound led to cell cycle arrest at the G2/M phase, suggesting a potential role in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.